1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride is a chemical compound known for its unique structure and properties It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride typically involves the reaction of quinoline with 2,2,2-trichloroethyl chloroformate. The reaction is carried out in the presence of a base such as pyridine or aqueous sodium hydroxide at ambient temperature . The industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.
Substitution: The trichloroethoxycarbonyl group can be substituted with other functional groups under appropriate conditions
Common reagents used in these reactions include acidified potassium dichromate for oxidation and lithium aluminium hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The trichloroethoxycarbonyl group can undergo hydrolysis, releasing active quinoline derivatives that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride can be compared with other quinoline derivatives and trichloroethoxycarbonyl compounds:
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline backbone but differ in their functional groups and applications.
Trichloroethoxycarbonyl Compounds: Similar compounds include 1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride, which has a pyridine ring instead of a quinoline ring.
Properties
CAS No. |
92637-23-5 |
---|---|
Molecular Formula |
C12H9Cl4NO2 |
Molecular Weight |
341.0 g/mol |
IUPAC Name |
2,2,2-trichloroethyl quinolin-1-ium-1-carboxylate;chloride |
InChI |
InChI=1S/C12H9Cl3NO2.ClH/c13-12(14,15)8-18-11(17)16-7-3-5-9-4-1-2-6-10(9)16;/h1-7H,8H2;1H/q+1;/p-1 |
InChI Key |
UEYIZPGHODVMJZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2C(=O)OCC(Cl)(Cl)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.